Cas no 296244-19-4 (6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid)
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinecarboxylic acid, 6-bromo-2-(2-furanyl)-
- 6-BROMO-2-(2-FURYL)QUINOLINE-4-CARBOXYLIC ACID
- [1,2,4]Triazolo[1,5-c]quinazolin-5-amine, 2-(2-furanyl)-N-methyl-
- 2-(2-furyl)-5-(methylamino)< 1,2,4> triazolo< 1,5-c> quinazoline
- 2-(2-furyl)-6-bromo-4-quinolinecarboxylic acid
- ACMC-20m7e9
- AGN-PC-0006VW
- CTK0D7949
- 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid
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- MDL: MFCD01141800
- Inchi: InChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
- InChI Key: LZLBRWWWEBHEDO-UHFFFAOYSA-N
- SMILES: C1=COC(=C1)C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Computed Properties
- Exact Mass: 316.96874
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 63.33
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B021280-250mg |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |
296244-19-4 | 250mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B021280-500mg |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |
296244-19-4 | 500mg |
$ 300.00 | 2022-06-07 | ||
| TRC | B021280-1000mg |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |
296244-19-4 | 1g |
$ 480.00 | 2022-06-07 | ||
| Chemenu | CM264224-5g |
6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
296244-19-4 | 97% | 5g |
$497 | 2021-08-18 | |
| Chemenu | CM264224-1g |
6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
296244-19-4 | 97% | 1g |
$189 | 2023-03-07 | |
| Chemenu | CM264224-5g |
6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
296244-19-4 | 97% | 5g |
$527 | 2023-03-07 | |
| abcr | AB406127-500 mg |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |
296244-19-4 | 500MG |
€195.40 | 2022-09-29 | ||
| abcr | AB406127-1 g |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |
296244-19-4 | 1g |
€239.00 | 2023-06-17 | ||
| abcr | AB406127-5 g |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |
296244-19-4 | 5g |
€656.50 | 2023-06-17 | ||
| abcr | AB406127-10 g |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |
296244-19-4 | 10g |
€1074.00 | 2023-06-17 |
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid Suppliers
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid Related Literature
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid
Introduction to 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid (CAS No. 296244-19-4) and Its Emerging Applications in Chemical Biology
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid, identified by the CAS number 296244-19-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine substituent at the 6-position and a furyl group at the 2-position introduces unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry investigations.
The quinoline core is a privileged structure in pharmaceutical research, with numerous clinically approved drugs featuring this motif. Notably, derivatives of quinoline have been extensively studied for their potential in treating parasitic infections, particularly malaria. The introduction of the furyl moiety in 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid enhances its binding affinity to biological targets by modulating hydrophobic interactions and π-stacking effects. This modification has been strategically employed to develop novel compounds with improved pharmacokinetic profiles and reduced toxicity.
In recent years, 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid has been explored as a key intermediate in the synthesis of bioactive molecules targeting various diseases. One of the most compelling areas of research involves its application in oncology. Quinoline derivatives have demonstrated promising activity against kinases and other enzymes implicated in cancer progression. The bromine atom at the 6-position serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex drug candidates with enhanced target specificity.
Moreover, the furyl group in this compound contributes to its ability to interact with biological macromolecules through aromatic stacking and hydrogen bonding interactions. This feature has been leveraged in the design of inhibitors targeting protein-protein interactions (PPIs), which are critical regulators of cellular processes. Several studies have highlighted the potential of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid as a lead compound for developing small-molecule modulators of PPIs involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to disrupt aberrant protein aggregation has opened new avenues for therapeutic intervention.
Another emerging application of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid lies in its role as a precursor for synthesizing photoactive compounds. Quinoline derivatives have been investigated for their fluorescence properties, making them valuable tools in bioimaging and photodynamic therapy (PDT). The bromine substituent allows for selective photochemical reactions, such as bromination or decarboxylation, which can be tailored to generate compounds with optimized photophysical properties. These photoactive derivatives are being explored for applications ranging from cellular staining to tumor ablation.
The synthesis of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid itself is an elegant example of modern organic chemistry techniques. The route typically involves multi-step sequences starting from commercially available precursors like 2-furylacetic acid and 3-bromobenzoic acid. Key steps include condensation reactions to form the quinoline core, followed by bromination and carboxylation at specific positions. Advances in catalytic methods have enabled more efficient and scalable syntheses, reducing environmental impact while maintaining high yields.
In conclusion, 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid (CAS No. 296244-19-4) represents a fascinating chemical entity with diverse biological relevance. Its structural features make it an attractive scaffold for drug discovery, particularly in oncology and neurology. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals. The ongoing exploration of its derivatives underscores its significance as a building block in synthetic chemistry and medicinal biology.
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